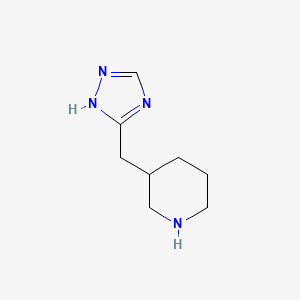
2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid is a synthetic compound that features a pyrazole ring substituted with a bromine atom. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the bromine substituent or the pyrazole ring.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Applications De Recherche Scientifique
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, altering their function. This interaction may involve binding to the active site of an enzyme, leading to changes in its structure and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrazol-1-yl)acetic acid: This compound shares the pyrazole ring and bromine substituent but differs in its overall structure and properties.
Hydrazine-coupled pyrazoles: These compounds have similar pharmacological activities and are used in similar research applications.
Uniqueness
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid is unique due to its specific substitution pattern and the presence of both amino and methyl groups. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H12BrN3O2 |
|---|---|
Poids moléculaire |
262.10 g/mol |
Nom IUPAC |
2-amino-4-(4-bromopyrazol-1-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C8H12BrN3O2/c1-8(10,7(13)14)2-3-12-5-6(9)4-11-12/h4-5H,2-3,10H2,1H3,(H,13,14) |
Clé InChI |
OMUUHJDVOXHZBI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN1C=C(C=N1)Br)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


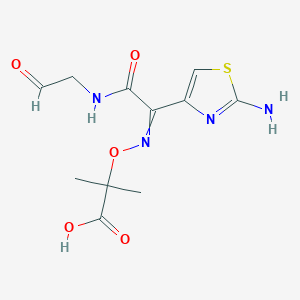

![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)

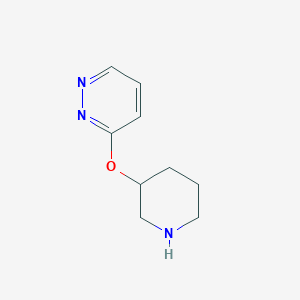
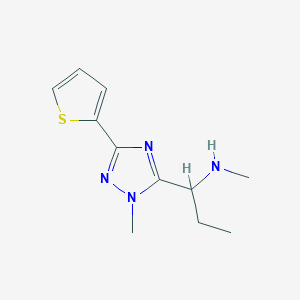
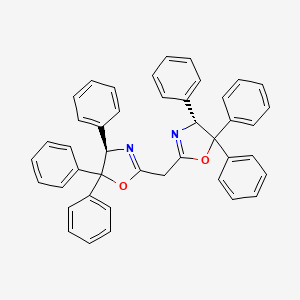

![Spiro[cyclopropane-1,3'-indolin]-5'-amine](/img/structure/B13641616.png)
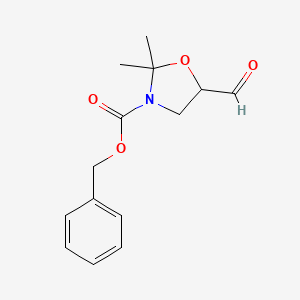
![Bicyclo[3.2.1]octane-2-sulfonyl chloride](/img/structure/B13641628.png)
